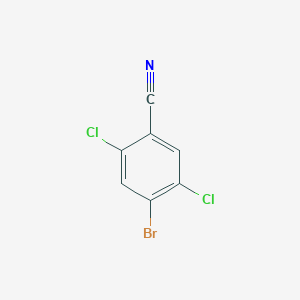

4-Bromo-2,5-dichlorobenzonitrile

Description

4-Bromo-2,5-dichlorobenzonitrile is an organic compound with the molecular formula C7H2BrCl2N It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and chlorine atoms

Properties

IUPAC Name |

4-bromo-2,5-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWYYTMBHHOQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,5-dichlorobenzonitrile can be synthesized through a multi-step process. One common method involves the chloromethylation of p-dichlorobenzene, followed by catalytic ammoxidation of the resulting 2,5-dichlorobenzyl chloride . This process typically involves the use of catalysts such as V2O5/Al2O3 and is carried out in a fixed bed reactor at atmospheric pressure .

Industrial Production Methods: In industrial settings, the production of this compound often involves the ammoxidation of dichlorotoluenes. This method is preferred due to its cost-effectiveness and environmental friendliness. The reaction is carried out at high temperatures, typically above 400°C, using cheaper chlorotoluenes as starting materials .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-dichlorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used to convert the nitrile group to an amine.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the nitrile group to a carboxylic acid.

Major Products Formed:

Substitution Reactions: Products include various substituted benzonitriles depending on the substituent introduced.

Reduction Reactions: The major product is 4-Bromo-2,5-dichloroaniline.

Oxidation Reactions: The major product is 4-Bromo-2,5-dichlorobenzoic acid.

Scientific Research Applications

Organic Synthesis

4-Bromo-2,5-dichlorobenzonitrile serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions including:

- Nucleophilic Substitution Reactions : The compound can undergo substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.

- Oxidation and Reduction Reactions : It can be oxidized or reduced under specific conditions to form different derivatives.

Medicinal Chemistry

Research has indicated that this compound has potential applications in drug development. Its structural characteristics allow it to interact with biological targets, making it a candidate for:

- Antimicrobial Agents : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Research : Preliminary findings suggest that it may disrupt cellular processes essential for cancer cell survival.

Agrochemicals

Due to its structural similarity to other compounds used in crop protection, this compound is being investigated for its potential use in developing herbicides and fungicides.

Antimicrobial Efficacy

A study evaluating the antibacterial activity of this compound revealed effective inhibition against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 40 µg/mL |

| Enterococcus faecalis | 10 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

The results indicate that this compound may have broad-spectrum antibacterial activity, particularly against clinically relevant pathogens.

Anticancer Activity

In vitro studies on related compounds have demonstrated their ability to target cancer cells effectively. Modifications to the structure of benzene derivatives significantly affect their cytotoxicity against various cancer cell lines. This suggests that this compound could be a promising candidate for further exploration in anticancer drug development.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dichlorobenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the bromine and chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

4-Bromo-2,5-dichlorobenzonitrile can be compared with other similar compounds such as:

2,4-Dichlorobenzonitrile: This compound is also a dichlorobenzonitrile but lacks the bromine atom, making it less reactive in certain substitution reactions.

4-Bromo-2,6-dichlorobenzonitrile: This compound has a similar structure but with chlorine atoms at different positions, leading to different chemical properties and reactivity.

Uniqueness: The presence of both bromine and chlorine atoms in this compound makes it unique in terms of its reactivity and potential applications. The specific positioning of these atoms allows for selective reactions that are not possible with other similar compounds.

Biological Activity

4-Bromo-2,5-dichlorobenzonitrile (CAS No. 154607-01-9) is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure imparts specific biological activities that are crucial for applications in pharmacology and toxicology. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

- Molecular Formula : C7H3BrCl2N

- Molecular Weight : 216.46 g/mol

- Log P (octanol-water partition coefficient) : Approximately 2.78 to 3.12, indicating moderate lipophilicity which suggests potential for bioavailability .

Biological Activity Overview

The biological activity of this compound can be categorized into its effects on various biological systems:

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and the pharmacokinetics of co-administered drugs .

| Enzyme | Inhibition Status |

|---|---|

| CYP1A2 | Inhibitor |

| CYP2C19 | No inhibition |

| CYP2D6 | No inhibition |

| CYP3A4 | No inhibition |

2. Anticancer Activity

Studies have shown that halogenated benzonitriles exhibit anticancer properties by inhibiting MEK enzymes involved in the MAPK signaling pathway. The inhibition of this pathway can lead to reduced proliferation of cancer cells .

Case Study : A study demonstrated that derivatives of benzonitriles, including this compound, inhibited the growth of several cancer cell lines in vitro. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.

3. Toxicological Profile

The compound's lipophilicity suggests potential bioaccumulation in aquatic organisms. Toxicity tests conducted on various algal species indicated that this compound exhibits significant toxicity at concentrations above 10 mg/L, affecting growth rates and biomass accumulation .

| Organism | Toxicity Level (mg/L) |

|---|---|

| Pseudokirchneriella subcapitata | >10 |

| Desmodesmus subspicatus | >10 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets and cellular pathways. The compound's halogenated structure allows for strong interactions with protein targets through hydrophobic and van der Waals forces.

Research Findings

Recent studies have focused on the synthesis and characterization of derivatives of this compound to enhance its biological activity. For instance, modifications at the nitrile group have been shown to improve its selectivity towards cancer cell lines while reducing off-target effects.

Table: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Enzyme Inhibition | CYP1A2 inhibitor |

| Anticancer Activity | Effective against multiple cancer lines |

| Toxicity | Significant toxicity in aquatic organisms |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.